(2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
This compound features a thiazolidine core substituted with a 3,4-dichlorophenyl group at the 2-position and a methanone bridge linked to a 1,3,5-trimethylpyrazole moiety. Such structural attributes are common in agrochemicals and pharmaceuticals, where chlorine substituents often enhance bioactivity and stability .
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3OS/c1-9-14(10(2)20(3)19-9)15(22)21-6-7-23-16(21)11-4-5-12(17)13(18)8-11/h4-5,8,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZHPWFHHPPAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds. They have been associated with various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity.
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties that compel researchers to explore new drug candidates. The presence of sulfur at the first position and nitrogen at the third position in these motifs enhances their pharmacological properties.
Biochemical Pathways
Thiazolidine motifs are known to influence a variety of biological responses, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives.
Biological Activity
The compound (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent findings from various studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazolidinone Ring : This five-membered ring contributes to the compound's biological activity.
- Dichlorophenyl Group : The presence of chlorine atoms enhances the lipophilicity and biological interactions.
- Pyrazole Moiety : Known for its pharmacological relevance, this part of the molecule is crucial for its activity against various biological targets.
Anticancer Activity
Recent studies have shown that thiazolidinone derivatives exhibit significant anticancer properties. For example, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, certain derivatives showed a GI₅₀ value in the micromolar range against leukemia cell lines, indicating potent anticancer activity .
| Compound | Cell Line | GI₅₀ (μM) |
|---|---|---|
| 4d | Leukemia | 2.12 |
| 4f | Leukemia | 1.64 |
This suggests that modifications in the thiazolidinone structure can lead to enhanced anticancer properties.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Pyrazole derivatives are known to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that compounds with similar structures can inhibit bacterial growth effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Escherichia coli | 50 μg/mL |
These results indicate that the compound may also possess significant antimicrobial properties.
Anti-inflammatory Effects
Thiazolidinones have been reported to exhibit anti-inflammatory activities through various mechanisms, including inhibition of pro-inflammatory cytokines and enzymes. The specific compound's ability to modulate inflammatory pathways remains an area for further investigation but aligns with the known activities of its structural relatives .
While detailed mechanisms specific to (2-(3,4-dichlorophenyl)thiazolidin-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone are not extensively documented, related compounds often act by:
- Inhibiting Kinases : Many pyrazole derivatives target kinases involved in cancer progression.
- Modulating Cell Signaling Pathways : Thiazolidinones may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Case Studies
Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives similar to the target compound. One notable study synthesized a series of thiazolidinones and evaluated their anticancer and antimicrobial activities. Results indicated that structural modifications significantly influenced their biological efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that thiazolidine derivatives like the compound of interest exhibit significant anticancer activity. A study demonstrated that certain thiazolidine-based compounds effectively inhibited cancer cell proliferation and induced apoptosis in colorectal cancer cell lines (HT29). The mechanisms involved include:
- Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
- Apoptosis Induction : Increasing markers associated with programmed cell death.
- Enzyme Inhibition : Potential inhibition of key enzymes such as acetylcholinesterase (AChE) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the dichlorophenyl group may enhance antimicrobial effects by increasing lipophilicity, facilitating membrane penetration of microbial cells. However, specific studies on this compound's antimicrobial efficacy are still required. Thiazolidine derivatives have been reported to possess activity against various bacterial strains, particularly gram-positive bacteria .
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Thiazolidine derivatives inhibit proliferation and induce apoptosis in cancer cell lines such as HT29. Mechanisms involve cell cycle arrest and increased apoptotic markers. |
| Antimicrobial Efficacy | Preliminary studies suggest that thiazolidine derivatives exhibit better activity against gram-positive bacteria compared to gram-negative strains. |
Notable Research
- Anticancer Mechanism : A study highlighted the anticancer properties of thiazolidine derivatives, showing their ability to induce apoptosis in cancer cells by promoting cell cycle arrest and increasing apoptotic markers .
- Antimicrobial Studies : Research on similar thiazolidine compounds revealed significant antibacterial activity against Bacillus species, indicating potential for further development as antimicrobial agents .
Synthetic Approaches
Various synthetic methodologies have been employed to enhance the selectivity and yield of thiazolidine derivatives:
Chemical Reactions Analysis
Core Scaffold Assembly
The compound’s synthesis typically involves multi-step protocols combining pyrazole and thiazolidinone moieties:
-
Pyrazole Synthesis : 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde is often synthesized via Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole using POCl₃/DMF, yielding the formyl derivative at the 4-position .
-
Thiazolidinone Formation : The thiazolidin-3-yl group is introduced via cyclocondensation of 3,4-dichlorophenyl-substituted amines with mercaptoacetic acid or thiol derivatives under acidic conditions (e.g., HCl/ethanol) .
Key Reaction Scheme :
-
Formylation :
-
Cyclocondensation :
-
Coupling :
Derivatization Reactions
The methanone group enables further functionalization:
Nucleophilic Additions
-
Grignard Reagents : React with the ketone to form tertiary alcohols (e.g., using methylmagnesium bromide) .
-
Hydrazine Derivatives : Form hydrazones under acidic conditions, useful for generating Schiff base libraries .
Cross-Coupling Reactions
-
Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids modifies the dichlorophenyl group .
-
Buchwald-Hartwig Amination : Introduces amino groups at the thiazolidinone nitrogen .
Table 1: Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Knoevenagel Condensation | Piperidine/EtOH, reflux | 78–85 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–72 | |
| Hydrazone Formation | NH₂NH₂·HCl, AcOH, 70°C | 82 |
Stability and Degradation
-
Hydrolytic Stability : The thiazolidinone ring undergoes slow hydrolysis in acidic media (t₁/₂: 48 h at pH 2) .
-
Photodegradation : UV exposure (254 nm) cleaves the methanone group, forming 3,4-dichlorobenzoic acid and pyrazole fragments .
Challenges and Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Heterocyclic Chemistry
Compound 7b : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone
- Key Differences: Replaces thiazolidine with a thieno[2,3-b]thiophene ring. Contains dual pyrazole rings with phenyl and amino substituents instead of trimethylpyrazole. Higher molecular weight (538.64 g/mol vs. ~400 g/mol for the target compound).
Compound 10 : 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile
- Key Differences: Features a pyrazolo-pyrimidine scaffold fused with thienothiophene. Cyanide substituents and phenyl groups introduce distinct electronic effects vs. the target’s dichlorophenyl and methyl groups.
- Implications: The electron-withdrawing cyano groups may reduce electron density, altering reactivity and binding affinity compared to the electron-rich dichlorophenyl group .
Thiadiazole Derivatives (13a–13d) : Synthesized via hydrazine-hydrazonoyl chloride condensations
- Key Differences :
- Thiadiazole core instead of thiazolidine.
- Nitrophenyl and methylidene hydrazine substituents.
Physicochemical and Bioactive Properties
Table 1: Comparative Analysis
- Lipophilicity: The target’s dichlorophenyl group likely confers higher logP values than phenyl or cyano-substituted analogues, enhancing blood-brain barrier penetration .
- Hydrogen Bonding : The thiazolidine NH and carbonyl groups may form stronger hydrogen bonds vs. thiadiazole N-atoms, influencing crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
